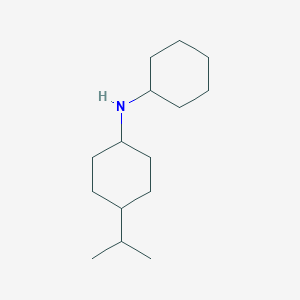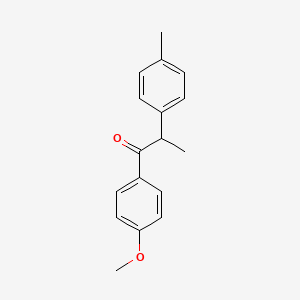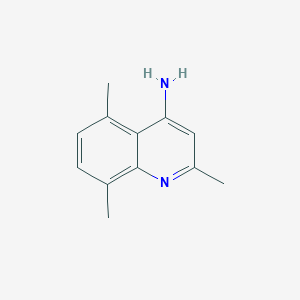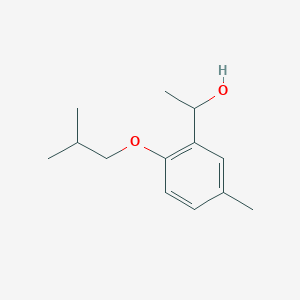![molecular formula C14H20N2O B12621283 N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide CAS No. 921618-41-9](/img/structure/B12621283.png)
N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide is a chemical compound with the molecular formula C14H20N2O It is a benzamide derivative, which means it contains a benzene ring attached to an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives like this compound often involves large-scale condensation reactions. The use of ultrasonic irradiation and reusable catalysts, such as diatomite earth@IL/ZrCl4, is advantageous due to their efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Applications De Recherche Scientifique
N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential drug molecules due to its amide group, which is a common feature in many pharmaceuticals.
Biological Studies: It has been studied for its antibacterial and antioxidant activities.
Industrial Applications: It is used in the production of plastics, rubber, and paper.
Mécanisme D'action
The mechanism of action of N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has been studied for its anti-tubercular activity.
2,3-dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
Uniqueness
N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form hydrogen bonds and its stability under various conditions make it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
921618-41-9 |
|---|---|
Formule moléculaire |
C14H20N2O |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
N-[[di(propan-2-yl)amino]methylidene]benzamide |
InChI |
InChI=1S/C14H20N2O/c1-11(2)16(12(3)4)10-15-14(17)13-8-6-5-7-9-13/h5-12H,1-4H3 |
Clé InChI |
JTUPWKYSCPYXDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C=NC(=O)C1=CC=CC=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(1S,11R,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12621205.png)
![(1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine](/img/structure/B12621216.png)

![{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B12621225.png)

![Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B12621232.png)
![Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester](/img/structure/B12621237.png)

![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal](/img/structure/B12621241.png)

![1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12621247.png)



